

# Spectroscopic Profile of 5,7-Dimethoxyphthalide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 5,7-Dimethoxyphthalide

Cat. No.: B486010

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **5,7-Dimethoxyphthalide** (also known as 5,7-dimethoxyisobenzofuran-1(3H)-one), a key intermediate in the synthesis of various biologically active compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This information is crucial for the unambiguous identification and characterization of this compound in research and development settings.

## Spectroscopic Data Summary

The empirical formula for **5,7-Dimethoxyphthalide** is  $C_{10}H_{10}O_4$ , with a molecular weight of 194.18 g/mol. The structural and spectroscopic data are summarized in the tables below.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR Data

| Signal | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment             |
|--------|------------------------|--------------|-------------|------------------------|
| 1      | 6.47                   | d (J=2.1 Hz) | 1H          | H-6                    |
| 2      | 6.36                   | d (J=2.1 Hz) | 1H          | H-4                    |
| 3      | 5.15                   | s            | 2H          | H-3 (CH <sub>2</sub> ) |
| 4      | 3.89                   | s            | 3H          | 7-OCH <sub>3</sub>     |
| 5      | 3.85                   | s            | 3H          | 5-OCH <sub>3</sub>     |

**<sup>13</sup>C NMR Data**

| Signal | Chemical Shift (δ) ppm | Assignment             |
|--------|------------------------|------------------------|
| 1      | 170.1                  | C-1 (C=O)              |
| 2      | 162.8                  | C-7                    |
| 3      | 159.2                  | C-5                    |
| 4      | 148.8                  | C-3a                   |
| 5      | 105.5                  | C-7a                   |
| 6      | 99.8                   | C-4                    |
| 7      | 98.1                   | C-6                    |
| 8      | 68.4                   | C-3 (CH <sub>2</sub> ) |
| 9      | 56.2                   | 7-OCH <sub>3</sub>     |
| 10     | 55.8                   | 5-OCH <sub>3</sub>     |

**Infrared (IR) Spectroscopy**

| Wavenumber (cm <sup>-1</sup> ) | Intensity | Assignment                       |
|--------------------------------|-----------|----------------------------------|
| 1755                           | Strong    | C=O stretch ( $\gamma$ -lactone) |
| 1620, 1590, 1470               | Medium    | Aromatic C=C stretching          |
| 1280, 1150                     | Strong    | C-O stretching (ether and ester) |
| 2940, 2850                     | Medium    | C-H stretching (aliphatic)       |
| ~3050                          | Weak      | C-H stretching (aromatic)        |

## Mass Spectrometry (MS)

| m/z | Relative Intensity | Assignment                                                                  |
|-----|--------------------|-----------------------------------------------------------------------------|
| 194 | High               | [M] <sup>+</sup> (Molecular Ion)                                            |
| 179 | Medium             | [M - CH <sub>3</sub> ] <sup>+</sup>                                         |
| 165 | High               | [M - CHO] <sup>+</sup> or [M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup> |
| 151 | Medium             | [M - CO - CH <sub>3</sub> ] <sup>+</sup>                                    |
| 136 | Medium             | [M - 2xOCH <sub>3</sub> ] <sup>+</sup>                                      |

## Experimental Protocols

The spectroscopic data presented above are typically acquired using the following standard methodologies in organic chemistry.

## NMR Spectroscopy

**Sample Preparation:** A sample of 5-10 mg of **5,7-Dimethoxyphthalide** is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl<sub>3</sub>) or dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ( $\delta$  = 0.00 ppm).

**Data Acquisition:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a spectrometer operating at a field strength of 300 MHz or higher. For <sup>1</sup>H NMR, the spectral width is typically set from 0 to 10 ppm.

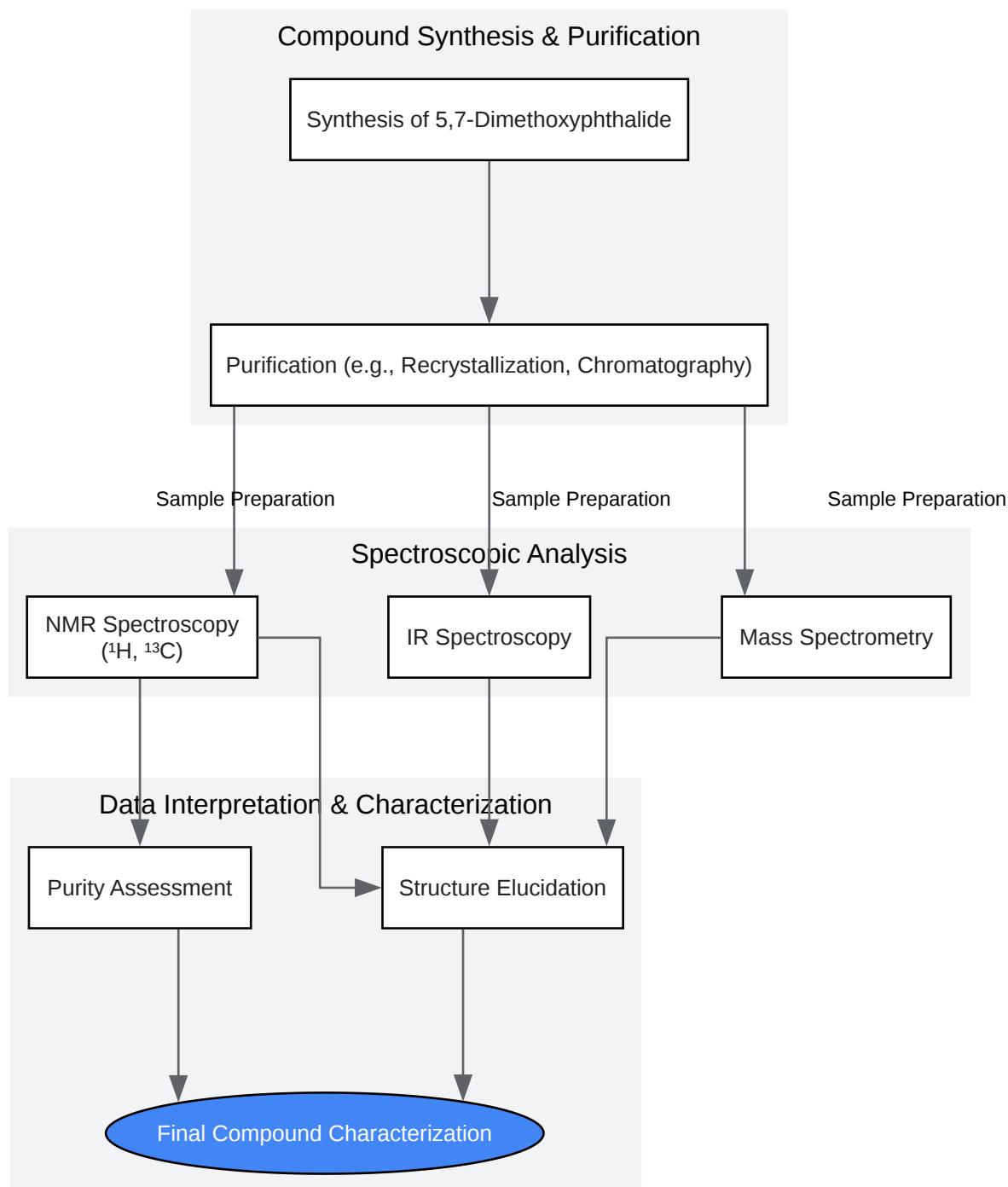
For  $^{13}\text{C}$  NMR, the spectral width is much larger, usually from 0 to 220 ppm. Standard pulse sequences are used for both one-dimensional and two-dimensional NMR experiments.

## Infrared (IR) Spectroscopy

**Sample Preparation:** For solid samples like **5,7-Dimethoxyphthalide**, the potassium bromide (KBr) pellet method is commonly employed. A small amount of the sample (1-2 mg) is finely ground with approximately 100-200 mg of dry KBr powder. The mixture is then pressed under high pressure to form a transparent pellet. Alternatively, a Nujol mull can be prepared by grinding the sample with a few drops of mineral oil (Nujol) and then placing the resulting paste between two salt plates (e.g., NaCl or KBr).

**Data Acquisition:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the KBr pellet or Nujol is first recorded and then automatically subtracted from the sample spectrum to yield the final spectrum of the compound. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)


**Sample Introduction and Ionization:** The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). Electron Ionization (EI) is a common method for small, relatively volatile organic molecules. In EI-MS, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

**Mass Analysis and Detection:** The resulting ions are accelerated and separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). A detector then records the abundance of each ion, generating a mass spectrum.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthetic organic compound like **5,7-Dimethoxyphthalide**.

## General Workflow for Spectroscopic Analysis of 5,7-Dimethoxyphthalide

[Click to download full resolution via product page](#)

Caption: A flowchart illustrating the key stages from synthesis to the final spectroscopic characterization of **5,7-Dimethoxyphthalide**.

- To cite this document: BenchChem. [Spectroscopic Profile of 5,7-Dimethoxyphthalide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b486010#spectroscopic-data-of-5-7-dimethoxyphthalide-nmr-ir-ms\]](https://www.benchchem.com/product/b486010#spectroscopic-data-of-5-7-dimethoxyphthalide-nmr-ir-ms)

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)